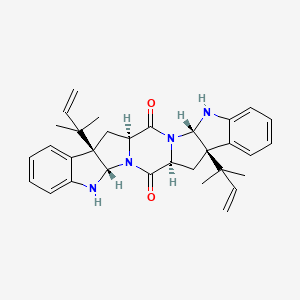

Amauromine

描述

This compound has been reported in Amauroascus with data available.

isolated from Amauroascus sp. 6237; MF: C32-H36-N4-O2

属性

IUPAC Name |

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098576 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88360-87-6 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amauromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amauromine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amauromine's Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine, a diketopiperazine alkaloid originally isolated from the fungus Amauroascus sp., has emerged as a molecule of significant interest in pharmacology due to its diverse biological activities. Initially identified as a vasodilator, subsequent research has revealed its role as a potent and selective antagonist of the cannabinoid receptor 1 (CB1) and an antagonist of the G protein-coupled receptor 18 (GPR18). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailing probable signaling pathways, and outlining relevant experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action: Receptor Antagonism

This compound's primary mechanism of action is characterized by its antagonistic activity at two key G protein-coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the G protein-coupled receptor 18 (GPR18).

Cannabinoid Receptor 1 (CB1) Antagonism

This compound acts as a potent antagonist at the human cannabinoid CB1 receptor. This interaction is characterized by a strong and selective binding affinity. As a CB1 antagonist, this compound blocks the receptor, preventing its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists. Many CB1 antagonists, including the well-studied rimonabant, function as inverse agonists, stabilizing the inactive state of the receptor and thereby reducing basal receptor activity.

G Protein-Coupled Receptor 18 (GPR18) Antagonism

In addition to its effects on the CB1 receptor, this compound also demonstrates antagonistic activity at the orphan receptor GPR18.[1] GPR18 has been implicated in various physiological processes, including immune response, neuroprotection, and metabolic regulation.[2] this compound's ability to block this receptor opens up further avenues for investigating its therapeutic potential.

Quantitative Data: Receptor Binding and Activity

The following tables summarize the key quantitative data reported for this compound's interaction with its target receptors.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 178 nM | Human Cannabinoid CB1 Receptor | Radioligand Binding Assay | |

| Kb | 66.6 nM | Human Cannabinoid CB1 Receptor | cAMP Assay |

Table 1: this compound Affinity and Potency at the CB1 Receptor

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 3.74 µM | Cannabinoid-like Orphan Receptor GPR18 | Not Specified |

Table 2: this compound Potency at the GPR18 Receptor

Signaling Pathways

As an antagonist of Gαi/o-coupled receptors like CB1 and GPR18, this compound is predicted to modulate several downstream signaling pathways. The following diagrams illustrate the likely signaling cascades affected by this compound's antagonistic activity.

CB1 Receptor Antagonism Signaling Pathway

Caption: this compound antagonism of the CB1 receptor, preventing Gαi/o-mediated inhibition of adenylyl cyclase.

GPR18 Receptor Antagonism Signaling Pathway

Caption: this compound antagonism of the GPR18 receptor, blocking downstream signaling pathways.

Vasodilation Mechanism

The vasodilatory effect of this compound is likely mediated through multiple pathways, a common feature of many vasodilator compounds. A probable mechanism involves the modulation of nitric oxide (NO) synthesis and calcium ion (Ca2+) channels in vascular smooth muscle cells.

Caption: Postulated mechanisms for this compound-induced vasodilation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established techniques in the field.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assays for CB1 receptors.

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Cell membranes expressing human CB1 receptors

-

[3H]CP55,940 (radioligand)

-

This compound (test compound)

-

WIN55,212-2 (non-radiolabeled competitor for non-specific binding)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes, [3H]CP55,940 (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or excess WIN55,212-2 (for non-specific binding).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

GPR18 Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional antagonism of this compound at the GPR18 receptor by measuring changes in cyclic AMP (cAMP) levels.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced changes in cAMP levels mediated by GPR18.

Materials:

-

HEK293 cells stably expressing human GPR18

-

GPR18 agonist (e.g., N-arachidonoyl glycine)

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and reagents

Procedure:

-

Seed HEK293-GPR18 cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add the GPR18 agonist in the presence of forskolin to stimulate cAMP production.

-

Incubate for the time specified by the cAMP assay kit manufacturer.

-

Lyse the cells and measure intracellular cAMP levels according to the assay kit protocol.

-

Generate a dose-response curve for the agonist in the presence and absence of different concentrations of this compound.

-

Calculate the IC50 value for this compound's inhibition of the agonist response.

Vasodilation Assay (Ex Vivo Aortic Ring Assay)

This protocol outlines a classic method to assess the vasodilatory effects of this compound on isolated blood vessels.

Objective: To measure the vasodilatory effect of this compound on pre-constricted aortic rings.

Materials:

-

Rat or mouse thoracic aorta

-

Krebs-Henseleit solution

-

Phenylephrine (B352888) or KCl (vasoconstrictors)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta and cut it into 2-3 mm rings.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or KCl).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and determine the EC50 for this compound-induced vasodilation.

Conclusion

This compound presents a multifaceted pharmacological profile, acting as a potent antagonist at both CB1 and GPR18 receptors, in addition to its vasodilatory properties. The quantitative data on its receptor interactions provide a solid foundation for its further development as a pharmacological tool or therapeutic lead. The proposed signaling pathways, centered around the modulation of Gαi/o-coupled receptor activity, offer a framework for investigating its cellular and physiological effects. The detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate the intricate mechanisms of action of this compound and explore its full therapeutic potential. Future studies should focus on directly linking this compound's receptor antagonism to specific downstream signaling events and comprehensively characterizing its in vivo effects.

References

Amauromine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a dimeric indole (B1671886) alkaloid belonging to the hexahydropyrrolo[2,3-b]indole class of natural products.[1] Originally isolated from the fungus Amauroascus sp., it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Structurally, this compound is a symmetric dimer derived from L-tryptophan.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, focusing on quantitative data, mechanisms of action, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound has been identified as a modulator of several key signaling pathways, demonstrating a range of activities from receptor antagonism to vasodilation. Its potential as a lead compound for therapeutic development is underscored by its activity at nanomolar and low micromolar concentrations.[3] Other reported biological activities include moderate insecticidal and anticancer effects, as well as potential as a multidrug resistance (MDR) reversal agent.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics reported for this compound's interaction with specific biological targets.

| Target | Activity | Value | Units | Source |

| Cannabinoid Receptor 1 (CB1) | Antagonist (Inhibition Constant) | 0.178 | µM (Ki) | |

| G protein-coupled receptor 18 (GPR18) | Antagonist (Half-maximal Inhibitory Concentration) | 3.74 | µM (IC50) |

Mechanism of Action and Signaling Pathways

This compound's primary characterized mechanisms of action involve the antagonism of G protein-coupled receptors (GPCRs), specifically the cannabinoid receptor CB1 and the orphan receptor GPR18.

Antagonism of Cannabinoid Receptor 1 (CB1)

This compound acts as a potent antagonist of the CB1 receptor, with a reported Ki value of 0.178 µM. The CB1 receptor is a key component of the endocannabinoid system, primarily expressed in the central nervous system. Its activation by endogenous cannabinoids (like anandamide) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels through the Gi/o protein signaling cascade. By blocking this receptor, this compound can prevent these downstream effects, suggesting its potential for therapeutic applications where CB1 receptor blockade is desired.

Antagonism of GPR18

This compound also demonstrates antagonistic activity at the orphan receptor GPR18, with an IC50 of 3.74 µM. GPR18 is another Gi/o-coupled receptor, and its signaling cascade is believed to be similar to that of the CB1 receptor, involving the inhibition of adenylyl cyclase. The discovery of this compound as a GPR18 antagonist makes it a valuable tool for studying the physiological roles of this receptor and a potential lead for developing more selective modulators.

Experimental Protocols

The characterization of this compound's pharmacological properties relies on established in vitro assays. Below are generalized methodologies for the key experiments cited.

Receptor Binding Assay (for Ki Determination)

Receptor binding assays are used to determine the affinity of a ligand (like this compound) for a receptor. A competitive binding assay using a radiolabeled ligand is a common approach.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CB1).

-

Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]CP-55,940 for CB1) is incubated with the receptor-containing membranes.

-

Incubation with Test Compound: Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for IC50 Determination)

Functional assays measure the effect of a compound on the biological response initiated by receptor activation. For GPCR antagonists, this often involves measuring changes in second messenger levels.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., GPR18) are cultured.

-

Agonist Stimulation: The cells are first incubated with varying concentrations of the test compound (this compound). Subsequently, they are stimulated with a known agonist for the receptor at a concentration that produces a submaximal response (e.g., EC80).

-

Second Messenger Measurement: The downstream signaling effect, such as the inhibition of cAMP production for a Gi/o-coupled receptor, is measured. This can be done using various methods, including cAMP accumulation assays (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified. The results are plotted as the percentage of inhibition versus the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist's effect, is then determined from the resulting dose-response curve.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with well-defined antagonistic properties at the CB1 and GPR18 receptors. Its potent activity, particularly at the CB1 receptor, establishes it as a valuable chemical scaffold for the development of novel therapeutic agents. Further research is warranted to explore its other reported activities, such as its anticancer and MDR reversal potential, and to fully elucidate the underlying molecular mechanisms. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new drug candidates.

References

- 1. Synthesis of Okaramine M, Its Conversion to Amauromines, and Concise Bidirectional and Biomimetic Total Synthesis of Amauromines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new vasodilator. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR18 Inhibiting this compound and the Novel Triterpene Glycoside Auxarthonoside from the Sponge-Derived Fungus Auxarthron reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Amauromine: A Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a structurally complex alkaloid, has emerged as a molecule of significant interest in pharmacology. Initially identified as a vasodilator, subsequent research has unveiled its potent and selective antagonistic activity at the cannabinoid receptor 1 (CB1) and inhibitory effects on the G protein-coupled receptor 18 (GPR18). This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of this compound, intended for researchers and professionals in drug development. The guide details its isolation, structural features, and summarizes its bioactivity through quantitative data. Furthermore, it outlines the experimental methodologies employed in its study and visualizes the key signaling pathways it modulates.

Discovery and Physicochemical Characterization

This compound was first isolated from the culture broth of the fungus Amauroascus sp. No. 6237.[1] It belongs to a class of natural products known as "reverse prenyl" hexahydropyrrolo[2,3-b]indole alkaloids.[2] The molecular formula of this compound was determined to be C₃₂H₃₆N₄O₂ through elemental analysis and high-resolution mass spectrometry.[1]

Several diastereomers of this compound have been identified from different fungal sources, including epithis compound and novothis compound. The total synthesis of this compound and its stereoisomers has been successfully achieved, providing a means for further structural and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₄O₂ | [1] |

| Molecular Weight | 508.65 g/mol | Calculated |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| UV λmax | Not specified in available literature | |

| Optical Rotation | Not specified in available literature |

Structural Elucidation Data

-

¹H NMR: The spectrum would likely exhibit a complex pattern of signals in both the aromatic and aliphatic regions. Protons on the indole (B1671886) and pyrrolidine (B122466) rings would show characteristic chemical shifts and coupling constants. Signals corresponding to the prenyl groups would also be present.

-

¹³C NMR: The carbon spectrum would display a large number of signals corresponding to the 32 carbon atoms in the molecule, including quaternary carbons and those in the aromatic and aliphatic regions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the intricate ring system and providing valuable information for structural confirmation.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its effects on the cardiovascular and endocannabinoid systems being the most prominent.

Vasodilator Activity

The initial biological activity reported for this compound was its ability to induce vasodilation.[1] This effect suggests potential applications in the treatment of cardiovascular conditions characterized by vasoconstriction.

Cannabinoid Receptor 1 (CB1) Antagonism

Subsequent research identified this compound as a potent and selective antagonist of the human cannabinoid receptor 1 (CB1). It is classified as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity.

GPR18 Inhibition

This compound has also been shown to be an inhibitor of the G protein-coupled receptor 18 (GPR18), an orphan receptor that is gaining attention as a potential therapeutic target.

Table 2: Quantitative Bioactivity Data for this compound

| Target | Assay Type | Parameter | Value | Cell Line | Source |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Kᵢ | 178 nM | Not specified | |

| Cannabinoid Receptor 1 (CB1) | cAMP Functional Assay | Kₑ | 66.6 nM | Not specified | |

| G Protein-Coupled Receptor 18 (GPR18) | Functional Assay | IC₅₀ | 3.74 µM | Not specified |

Experimental Protocols

The following sections outline the general methodologies used to study this compound. Specific details from the original publications are limited in publicly available sources.

Isolation and Purification of this compound

The general workflow for the isolation of this compound from the culture broth of Amauroascus sp. is as follows:

-

Fermentation: Amauroascus sp. No. 6237 is cultured in a suitable nutrient medium to produce this compound.

-

Extraction: The culture broth is harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The enriched fraction is purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

-

Final Purification: The isolated this compound can be further purified by crystallization or lyophilization.

Vasodilator Activity Assay

The vasodilator effect of this compound is typically assessed ex vivo using isolated arterial rings.

-

Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

-

Drug Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.

-

Measurement: The isometric tension of the arterial rings is continuously recorded to measure the relaxation response.

-

Data Analysis: A dose-response curve is constructed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a vasodilator.

Cannabinoid Receptor 1 (CB1) Binding Assay

The affinity of this compound for the CB1 receptor is determined using a competitive radioligand binding assay.

-

Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Kᵢ) of this compound, which reflects its binding affinity for the CB1 receptor.

CB1 Functional Assay (cAMP Assay)

The antagonistic activity of this compound at the CB1 receptor is assessed by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

-

Cell Culture: Cells expressing the human CB1 receptor are cultured.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A CB1 agonist (e.g., WIN55,212-2) is added to the cells in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (Kₑ).

GPR18 Inhibition Assay

The inhibitory effect of this compound on GPR18 can be evaluated using various functional assays, such as a β-arrestin recruitment assay.

-

Cell Line: A cell line co-expressing GPR18 and a β-arrestin-based reporter system is used.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Agonist Stimulation: A known GPR18 agonist is added to stimulate the receptor.

-

Signal Detection: The recruitment of β-arrestin to the activated receptor is measured by detecting the reporter signal (e.g., luminescence or fluorescence).

-

Data Analysis: The concentration-dependent inhibition of the agonist-induced signal by this compound is used to determine its IC₅₀ value.

Signaling Pathways

CB1 Receptor Antagonism

As a neutral antagonist of the CB1 receptor, this compound blocks the signaling cascade initiated by endocannabinoids or synthetic agonists. The CB1 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels in the presence of an agonist.

GPR18 Inhibition

GPR18 is known to couple to Gαi/o and Gαq/11 proteins. Its activation can lead to various downstream effects, including modulation of intracellular calcium levels and activation of the MAPK/ERK pathway. As an inhibitor, this compound blocks the binding of endogenous or exogenous agonists to GPR18, thereby preventing the initiation of these downstream signaling events.

References

Amauromine: A Novel Antagonist for the Orphan G Protein-Coupled Receptor 18 (GPR18)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of physiological processes, including immunomodulation, intraocular pressure regulation, and cancer. The lack of potent and selective antagonists has been a major hurdle in elucidating its physiological roles and validating its therapeutic potential. This technical guide details the discovery and characterization of amauromine, a natural product isolated from the marine sponge-derived fungus Auxarthron reticulatum, as a novel GPR18 antagonist. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting GPR18.

Introduction to GPR18

G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR, meaning its endogenous ligand has not been definitively identified, though N-arachidonoyl glycine (B1666218) (NAGly) has been proposed.[1] GPR18 shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2.[2] It is highly expressed in immune cells, the spleen, and the testis.[2] Emerging evidence suggests its involvement in various pathophysiological processes, making it an attractive, yet challenging, drug target.[2] The development of selective antagonists is crucial for dissecting the complex biology of GPR18.

This compound: A Natural Product GPR18 Antagonist

This compound is a diketopiperazine alkaloid that was initially identified as a cannabinoid CB1 receptor antagonist.[3] Subsequent studies revealed its antagonistic activity at GPR18, positioning it as a valuable lead compound for the development of more potent and selective GPR18 modulators.

Quantitative Data Presentation

The following table summarizes the quantitative pharmacological data for this compound and other known GPR18 antagonists, providing a comparative overview of their potency and selectivity.

| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Selectivity Profile | Reference |

| This compound | hGPR18 | β-Arrestin Recruitment | IC₅₀ = 3.74 µM | CB1 (Kᵢ = 0.178 µM) | |

| PSB-CB-5 | hGPR18 | β-Arrestin Recruitment | IC₅₀ = 0.279 µM | >36-fold vs GPR55 & CB1, 14-fold vs CB2 | |

| PSB-CB-27 | hGPR18 | β-Arrestin Recruitment | IC₅₀ = 0.650 µM | Highly selective vs GPR55, CB1, CB2 | |

| O-1918 | hGPR18 | Migration Assay | Antagonist | Also acts on other receptors |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a GPR18 antagonist.

β-Arrestin Recruitment Assay

This assay is a common method to screen for GPCR ligands and determine their functional activity. The PathHunter® β-arrestin assay is a widely used commercial platform.

Principle: The assay is based on enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will inhibit this agonist-induced signal.

Materials:

-

PathHunter® GPR18 β-Arrestin cell line (e.g., from Eurofins DiscoverX)

-

Cell culture medium and supplements

-

GPR18 agonist (e.g., Δ⁹-THC)

-

This compound and other test compounds

-

PathHunter® Detection Reagents

-

384-well white, clear-bottom assay plates

-

Luminometer

Protocol:

-

Cell Plating:

-

Culture PathHunter® GPR18 cells according to the manufacturer's instructions.

-

On the day before the assay, seed the cells into 384-well plates at the recommended density (e.g., 5,000 cells/well) and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and other antagonist compounds in assay buffer.

-

Prepare the GPR18 agonist at a concentration that elicits a submaximal response (EC₈₀).

-

-

Antagonist Treatment:

-

Add the diluted antagonist compounds to the cell plates and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the GPR18 agonist to all wells, except for the negative control wells.

-

Incubate the plates for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Read the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, particularly for receptors coupled to Gαq/11 proteins.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of Gαq/11-coupled receptors leads to the release of calcium from intracellular stores, which binds to the dye and increases its fluorescence intensity. Antagonists will block this agonist-induced fluorescence increase.

Materials:

-

HEK293 cells stably or transiently expressing GPR18

-

Cell culture medium and supplements

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

GPR18 agonist

-

This compound and other test compounds

-

96-well or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

-

Cell Plating:

-

Seed GPR18-expressing cells into assay plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 30-60 minutes at 37°C.

-

-

Antagonist Treatment:

-

Add the diluted antagonist compounds to the cell plates and incubate for a specified time.

-

-

Agonist Stimulation and Signal Reading:

-

Place the assay plate in the fluorescence plate reader.

-

Use the instrument's fluidics to add the GPR18 agonist to the wells while simultaneously recording the fluorescence signal over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Calculate the percent inhibition for each antagonist concentration and determine the IC₅₀ value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways, including GPR18.

Principle: Activation of GPR18 can lead to the phosphorylation of ERK1/2. This can be detected by Western blotting using antibodies specific to the phosphorylated form of ERK1/2. An antagonist will inhibit this agonist-induced phosphorylation.

Materials:

-

GPR18-expressing cells

-

Cell culture medium and supplements

-

GPR18 agonist

-

This compound and other test compounds

-

Lysis buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture GPR18-expressing cells in multi-well plates.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with antagonist compounds for a defined period.

-

Stimulate the cells with the GPR18 agonist for a short duration (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK antibody.

-

Re-probe the same membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Determine the percent inhibition by the antagonist and calculate the IC₅₀.

-

Mandatory Visualizations

GPR18 Signaling Pathway

The following diagram illustrates the proposed signaling pathway of GPR18 upon agonist stimulation and the inhibitory action of an antagonist like this compound. GPR18 is known to couple to Gαi/o and Gαq/11 proteins.

Caption: GPR18 signaling cascade and the inhibitory effect of this compound.

Experimental Workflow for GPR18 Antagonist Characterization

This diagram outlines a typical workflow for the identification and characterization of a novel GPR18 antagonist.

Caption: Workflow for GPR18 antagonist discovery and development.

Conclusion

This compound represents a promising natural product-derived antagonist of GPR18. Its characterization provides a valuable pharmacological tool to further probe the function of this orphan receptor. The data and protocols presented in this technical guide are intended to serve as a resource for researchers in academia and industry to accelerate the discovery and development of novel GPR18-targeted therapeutics. Further optimization of the this compound scaffold could lead to the development of more potent and selective GPR18 antagonists with improved drug-like properties.

References

- 1. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR18 Inhibiting this compound and the Novel Triterpene Glycoside Auxarthonoside from the Sponge-Derived Fungus Auxarthron reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Vasodilatory and Biological Activities of Amauromine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a structurally complex indole (B1671886) alkaloid, was first identified in the early 1980s as a compound with potent vasodilatory properties. While this initial discovery highlighted its potential in cardiovascular research, subsequent investigations have revealed a broader pharmacological profile, notably its activity as a selective cannabinoid receptor 1 (CB1) antagonist and a GPR18 inhibitor. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its vasodilatory effects as documented in early literature and contextualized by its more recently discovered molecular targets. This document synthesizes available data on its biological effects, experimental protocols, and underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a dimeric indole alkaloid first isolated from the culture broth of Amauroascus sp. No. 6237. Its molecular formula has been established as C32H36N4O2. Early studies reported its significant vasodilating activity on rat aorta, suggesting its potential as a cardiovascular agent. However, the trajectory of this compound research has since shifted, with more recent studies focusing on its interactions with the endocannabinoid system. This guide aims to bridge the historical and contemporary understanding of this compound's pharmacology, offering a detailed look at its multifaceted biological activities.

Vasodilatory Effects of this compound

The foundational research on this compound's vasodilatory action was reported by S. Natori and colleagues in 1983. While the full detailed quantitative data from the original publication is not widely available in contemporary databases, the initial findings laid the groundwork for understanding its effects on vascular tissue.

Summary of Vasodilatory Activity

The initial report identified this compound as a novel alkaloid with notable vasodilating activity. The experiments were conducted on isolated rat aorta preparations, a standard model for assessing vasoactive compounds.

| Parameter | Observation | Source |

| Biological Effect | Vasodilation | |

| Tissue Model | Rat Aorta |

Further quantitative data such as EC50 values and maximal relaxation percentages were likely detailed in the original publication but are not accessible in readily available scientific literature databases.

Postulated Mechanisms of Vasodilation

While the precise mechanism of this compound-induced vasodilation was not fully elucidated in the initial reports, the vasodilatory effects of alkaloids, in general, are often mediated through several common pathways. These include:

-

Endothelium-Dependent Mechanisms: Activation of the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, resulting in cGMP-mediated relaxation.

-

Endothelium-Independent Mechanisms:

-

Direct inhibition of calcium (Ca2+) channels in vascular smooth muscle cells, preventing the influx of calcium required for contraction.

-

Opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.

-

A proposed general signaling pathway for alkaloid-induced vasodilation is depicted below.

Other Biological Activities of this compound

More recent research has shifted to investigate other potential therapeutic applications of this compound, primarily focusing on its interaction with cannabinoid receptors.

Cannabinoid Receptor 1 (CB1) Antagonism

This compound has been identified as a selective antagonist of the cannabinoid receptor 1 (CB1). This activity is of significant interest due to the therapeutic potential of CB1 antagonists in conditions such as obesity, metabolic syndrome, and substance abuse disorders.

| Parameter | Value | Source |

| Target | Cannabinoid Receptor 1 (CB1) | |

| Activity | Antagonist | |

| Ki (CB1) | 178 nM | |

| Kb (cAMP assay) | 66.6 nM | |

| Selectivity | High selectivity versus CB2 (Ki > 10 µM) |

GPR18 Inhibition

In addition to its effects on CB1 receptors, this compound has been shown to be an antagonist of the orphan G protein-coupled receptor GPR18. GPR18 is considered a cannabinoid-like receptor, and its physiological roles are still under active investigation.

| Parameter | Value | Source |

| Target | GPR18 | |

| Activity | Antagonist | |

| IC50 | 3.74 µM |

The antagonistic activities of this compound on both CB1 and GPR18 receptors suggest its potential as a lead compound for the development of novel therapeutics targeting the endocannabinoid system.

Experimental Protocols

While the specific protocol from the original 1983 study on this compound's vasodilation is not fully available, a general experimental workflow for assessing the vasodilatory effects of a compound on isolated rat aorta is described below. This protocol is based on standard organ bath techniques.

General Protocol for Isolated Rat Aorta Vasodilation Assay

-

Tissue Preparation:

-

Male Wistar or Sprague-Dawley rats (250-300g) are euthanized.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

-

Adherent connective and adipose tissues are removed.

-

The aorta is cut into rings of approximately 2-4 mm in length.

-

For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a fine wire or forceps.

-

-

Organ Bath Setup:

-

Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

Rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

The presence or absence of functional endothelium is confirmed by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an alpha-adrenergic agonist (e.g., phenylephrine).

-

After washing and re-equilibration, the aortic rings are pre-contracted with phenylephrine (B352888) (e.g., 1 µM) to a stable plateau.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Conclusion and Future Directions

This compound is an intriguing natural product with a dual history of reported bioactivities. The initial discovery of its vasodilatory effects, though not extensively followed up in recent literature, suggests a potential for cardiovascular applications that may warrant re-investigation with modern pharmacological techniques. The more recent characterization of this compound as a selective CB1 receptor antagonist and a GPR18 inhibitor has opened new avenues for its development as a therapeutic agent for metabolic and neurological disorders.

For drug development professionals and researchers, this compound represents a valuable scaffold for several reasons:

-

Its reported vasodilatory activity could be explored for the development of novel antihypertensive agents.

-

Its potent and selective CB1 antagonism makes it a promising lead for developing drugs to treat obesity and related metabolic diseases, potentially with a different side-effect profile than previous CB1 antagonists.

-

Its activity at the orphan receptor GPR18 provides a chemical tool to further probe the function of this receptor and its therapeutic potential.

Future research should aim to:

-

Re-evaluate the vasodilatory properties of this compound using contemporary methodologies to determine its precise mechanism of action and potency.

-

Investigate the structure-activity relationships of this compound derivatives to optimize its affinity and selectivity for CB1 and GPR18 receptors.

-

Conduct in vivo studies to assess the physiological effects of this compound related to both its cardiovascular and endocannabinoid system activities.

By integrating the historical and recent findings, a more complete and nuanced understanding of this compound's therapeutic potential can be achieved, paving the way for the development of novel and effective medicines.

Amauromine: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant stride towards the efficient development of novel therapeutics. Amauromine, a diketopiperazine alkaloid originally isolated from the marine sponge-derived fungus Auxarthron reticulatum, has emerged as a compelling example of such a scaffold.[1] Its unique, rigid, and sterically complex structure provides a versatile platform for the design of potent and selective modulators of various signaling pathways. This technical guide provides a comprehensive overview of this compound's potential in drug discovery, detailing its biological activities, the synthesis of its derivatives, and the experimental protocols crucial for its evaluation.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant antagonistic activity at two key G protein-coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the orphan receptor GPR18. This dual activity, coupled with its amenability to chemical modification, positions this compound as a promising starting point for the development of therapies for a range of disorders, including metabolic diseases, pain, and inflammation.

Cannabinoid Receptor 1 (CB1) Antagonism

This compound exhibits potent and selective antagonism of the CB1 receptor, with a reported inhibitory constant (Ki) of 178 nM.[1] CB1 receptors are primarily expressed in the central nervous system and are implicated in a variety of physiological processes, including appetite, pain sensation, and mood. While CB1 agonists have therapeutic applications, their psychoactive side effects have limited their clinical use. Conversely, CB1 antagonists have shown promise in treating obesity and related metabolic disorders. The development of peripherally restricted CB1 antagonists is a key area of research to avoid centrally mediated side effects. The this compound scaffold offers a unique chemical space to explore for the generation of such peripherally restricted antagonists.

GPR18 Antagonism

In addition to its effects on the CB1 receptor, this compound also acts as an antagonist of the orphan G protein-coupled receptor GPR18, with a half-maximal inhibitory concentration (IC50) of 3.74 µM.[1] GPR18 has been implicated in various physiological processes, including immune response, intraocular pressure regulation, and cardiovascular function.[2] The development of selective GPR18 antagonists is of significant interest for studying the receptor's function and for its potential as a therapeutic target. This compound provides a valuable lead structure for the development of more potent and selective GPR18 antagonists.[1]

Quantitative Biological Data

The following table summarizes the known quantitative biological data for this compound. The development and evaluation of a diverse library of this compound derivatives are crucial to fully elucidate the structure-activity relationship and to optimize its therapeutic potential.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | Ki = 178 nM | |

| This compound | GPR18 | Functional Assay | IC50 = 3.74 µM |

Signaling Pathways

This compound's biological effects are mediated through its interaction with the CB1 and GPR18 signaling pathways. As an antagonist, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous agonists to these receptors.

This compound as a CB1 Receptor Antagonist

The CB1 receptor is a Gi/o-coupled GPCR. Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As a CB1 antagonist, this compound blocks these effects, preventing the downstream signaling cascade.

References

Exploring Novel Therapeutic Targets of Amauromine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amauromine, a diketopiperazine alkaloid originally isolated from the marine-derived fungus Amauroascus sp., has emerged as a molecule of significant interest in drug discovery. Initially recognized for its vasodilating properties, recent research has unveiled its activity as a potent and selective antagonist of the cannabinoid CB1 receptor and the orphan G-protein coupled receptor 18 (GPR18). These findings have opened new avenues for exploring this compound and its derivatives as potential therapeutic agents for a range of disorders, including metabolic diseases, inflammatory conditions, and potentially cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a structurally complex natural product that has been the subject of synthetic and biological investigation.[1] Its diverse biological activities, including vasodilating, insecticidal, and anticancer effects, have prompted researchers to explore its molecular mechanisms of action.[1] This guide focuses on the established and potential novel therapeutic targets of this compound, with a particular emphasis on its role as a cannabinoid CB1 receptor and GPR18 antagonist.

Established Therapeutic Targets

The primary established therapeutic targets of this compound are the cannabinoid CB1 receptor and the G-protein coupled receptor 18 (GPR18). This compound's interaction with these receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional antagonism.

Cannabinoid CB1 Receptor

This compound has been identified as a potent and selective antagonist of the human cannabinoid CB1 receptor.[2][3] This receptor is a key component of the endocannabinoid system and is primarily expressed in the central nervous system, where it mediates the psychoactive effects of cannabinoids.[2] However, CB1 receptors are also present in peripheral tissues and are involved in regulating energy metabolism. Peripherally acting CB1 receptor antagonists are therefore of interest for the treatment of metabolic disorders without the central nervous system side effects associated with earlier generations of CB1 blockers.

G-Protein Coupled Receptor 18 (GPR18)

More recently, this compound was found to exhibit antagonistic activity at the orphan G-protein coupled receptor GPR18. GPR18 is expressed in various tissues, including immune cells and the spleen, and has been implicated in processes such as immunomodulation and intraocular pressure regulation. The identification of this compound as a GPR18 antagonist provides a valuable pharmacological tool to further investigate the physiological roles of this receptor and its potential as a drug target.

Quantitative Data on this compound-Target Interactions

The following table summarizes the key quantitative data from in vitro studies characterizing the interaction of this compound with its established targets.

| Target | Parameter | Value | Cell Line | Reference |

| Human Cannabinoid CB1 Receptor | Ki | 178 nM | CHO | |

| Human Cannabinoid CB1 Receptor | Kb | 66.6 nM | CHO | |

| Human GPR18 | IC50 | 3.74 µM | - |

Table 1: Quantitative analysis of this compound's interaction with its targets.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with its targets.

Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing unlabeled ligand (the test compound, e.g., this compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated.

-

General Protocol:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB1 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay for CB1 Receptor

This assay is used to determine the functional activity of a compound as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like the CB1 receptor.

-

Principle: The CB1 receptor is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An agonist will decrease cAMP levels, while an antagonist will block the effect of an agonist.

-

General Protocol:

-

Cell Culture: CHO cells expressing the human CB1 receptor are cultured in appropriate media.

-

Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with an agonist (e.g., CP55,940) in the presence and absence of varying concentrations of this compound. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is quantified, and the antagonist constant (Kb) is determined.

-

GPR18 Functional Assay

The specific functional assay used to determine the IC50 of this compound at GPR18 is not detailed in the available literature. However, common methods for assessing GPR18 activity include measuring changes in intracellular calcium or β-arrestin recruitment.

-

Principle (Calcium Mobilization): GPR18 can couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. An antagonist would block this effect.

-

General Protocol (Calcium Mobilization):

-

Cell Loading: Cells expressing GPR18 are loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: The cells are stimulated with a GPR18 agonist in the presence and absence of this compound.

-

Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or microscope.

-

Novel Therapeutic Targets and Mechanisms

Beyond its established roles as a CB1 and GPR18 antagonist, this compound's vasodilating and anticancer activities suggest the existence of additional, novel therapeutic targets.

Vasodilation and Potential Calcium Channel Antagonism

Early reports highlighted this compound's potent vasodilating activity. While the precise mechanism remains to be fully elucidated, one vendor's technical data suggests that this compound also acts as a calcium channel antagonist. This is a plausible mechanism for vasodilation, as blocking calcium influx into vascular smooth muscle cells leads to their relaxation and a widening of the blood vessels.

Further investigation is required to confirm this activity and to identify the specific type(s) of calcium channels targeted by this compound.

References

- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Potent and Selective Cannabinoid CB1 Receptor Antagonist from Auxarthron reticulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of Amauromine from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a diketopiperazine alkaloid first isolated from Amauroascus sp. and subsequently found in other fungal species, including Aspergillus ochraceus, Aspergillus novofumigatus, and the marine sponge-derived fungus Auxarthron reticulatum.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. Notably, this compound exhibits vasodilating properties and acts as an antagonist at both the cannabinoid CB1 receptor and the orphan G protein-coupled receptor GPR18.[1][2] These activities suggest its potential as a lead compound for the development of novel therapeutics.

This document provides detailed application notes and standardized protocols for the purification of this compound from fungal cultures. It is intended to guide researchers in obtaining highly purified this compound for pharmacological studies and drug development endeavors.

Data Presentation: Purification of Diketopiperazine Alkaloids

The following table summarizes representative quantitative data for the purification of diketopiperazine alkaloids from fungal cultures. The presented values are based on typical yields for similar compounds and are intended to serve as a benchmark for the purification of this compound. Actual yields may vary depending on the fungal strain, culture conditions, and purification scale.

| Purification Step | Total Dry Mass (g) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |

| Crude Ethyl Acetate (B1210297) Extract | 34.0 | 250 (estimated) | <1 | 100 | 1 |

| Silica (B1680970) Gel Chromatography | 4.3 | 150 | ~10 | 60 | ~13 |

| Sephadex LH-20 Chromatography | 0.5 | 100 | ~50 | 40 | ~67 |

| Reversed-Phase HPLC | 0.022 | 22.3 | >98 | 8.9 | >130 |

Experimental Protocols

Fungal Culture and Fermentation

A pure culture of an this compound-producing fungal strain (e.g., Amauroascus sp., Auxarthron reticulatum) is required.

Protocol:

-

Inoculation: Aseptically inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth or a specialized production medium) with a fresh culture of the fungus.

-

Incubation: Incubate the culture flasks at an optimal temperature (typically 25-28°C) with shaking (e.g., 150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites, including this compound.

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation. The culture filtrate is the primary source of extracellular this compound.

Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the fungal culture filtrate using an organic solvent.

Protocol:

-

Solvent Extraction:

-

Transfer the culture filtrate to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the filtrate.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Concentration:

-

Pool the ethyl acetate extracts.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract containing this compound.

-

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

a) Silica Gel Column Chromatography (Initial Fractionation)

Protocol:

-

Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system, such as a petroleum ether-ethyl acetate gradient.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% petroleum ether to 100% ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Pooling and Concentration: Pool the this compound-containing fractions and concentrate them under reduced pressure.

b) Sephadex LH-20 Chromatography (Size Exclusion)

Protocol:

-

Column Preparation: Swell Sephadex LH-20 beads in a suitable solvent, such as a 1:1 mixture of dichloromethane (B109758) and methanol, and pack the column.

-

Sample Application: Dissolve the partially purified fraction from the silica gel step in the mobile phase and apply it to the top of the column.

-

Elution: Elute the column with the same solvent system.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound. Pool and concentrate the relevant fractions.

c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

Protocol:

-

Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and filter it through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Elution Gradient: Program a linear gradient to elute this compound. A typical gradient might be from 30% to 70% Mobile Phase B over 30-40 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 210 and 280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Assessment and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Caption: Purification workflow for this compound.

This compound Signaling Pathways

Caption: this compound's antagonistic signaling pathways.

References

In Vitro Assays for Amauromine CB1 Receptor Antagonism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine, a diketopiperazine alkaloid originally isolated from the fungus Auxarthron reticulatum, has been identified as a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of conditions, including obesity, metabolic disorders, and substance abuse. This document provides detailed application notes and protocols for the in vitro characterization of this compound and other potential CB1 receptor antagonists. The methodologies described herein are fundamental for determining binding affinity, functional antagonism, and the mechanism of action of test compounds at the human CB1 receptor.

Quantitative Data Summary for this compound

The following table summarizes the reported in vitro pharmacological data for this compound at the human CB1 receptor.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 178 nM | Radioligand Competition Binding Assay ([³H]CP55,940) | CHO cells expressing human CB1 receptor | [1] |

| Antagonist Dissociation Constant (Kb) | 66.6 nM | Forskolin-induced cAMP Accumulation Assay | CHO cells expressing human CB1 receptor | [1] |

| Functional Activity | Neutral Antagonist | Forskolin-induced cAMP Accumulation Assay | CHO cells expressing human CB1 receptor | [1] |

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Antagonists like this compound block these effects by preventing agonist binding.

References

Amauromine as a Selective CB1 Receptor Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amauromine is a diketopiperazine alkaloid of fungal origin that has been identified as a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a significant target for therapeutic intervention in a variety of disorders.[1] this compound's selectivity for the CB1 receptor makes it a valuable tool for researchers studying the physiological and pathological roles of the endocannabinoid system. This document provides detailed application notes and experimental protocols for the use of this compound as a selective CB1 receptor probe.

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Ligand | Kᵢ (nM) | Species | Cell Line | Notes |

| CB1 | This compound | 178 | Human | CHO | [1] |

| CB2 | This compound | >10,000 | Human | CHO | No affinity observed at 10 µM.[1] |

| GPR18 | This compound | IC₅₀ = 3740 | Human | - | Antagonistic activity observed. |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value (nM) | Agonist | Cell Line | Notes |

| cAMP Accumulation | Kₑ | 66.6 | CP55,940 | CHO | This compound acts as a neutral antagonist. |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Cascade

The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, CB1 receptor activation can trigger other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) cascade and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cells stably expressing the human CB1 receptor

-

This compound

-

[³H]-CP55,940 (radioligand)

-

Unlabeled CP55,940 (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-CB1 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (final concentration ~0.7 nM), and 100 µL of membrane suspension (20-40 µg protein).

-

Non-specific Binding: Add 50 µL of unlabeled CP55,940 (final concentration 10 µM), 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

-

Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.